molecular formula C9H12Cl2N4O B6270199 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride CAS No. 2649014-49-1

1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride

Cat. No. B6270199
CAS RN: 2649014-49-1
M. Wt: 263.1
InChI Key:
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Description

1-(5-Aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride, more commonly referred to as AMPD, is a small molecule inhibitor of phosphodiesterase 4 (PDE4), a key enzyme involved in the regulation of cyclic adenosine monophosphate (cAMP) levels in the cell. AMPD is a promising molecule for the treatment of a wide range of diseases, including inflammation, pain, and cancer. In

Mechanism of Action

AMPD binds to the active site of 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride, blocking the enzyme’s ability to break down cAMP. This leads to an increase in cAMP levels in the cell, which in turn leads to a variety of downstream effects. For example, cAMP can activate protein kinase A (PKA), which can then phosphorylate a variety of proteins involved in the regulation of cell proliferation, apoptosis, and gene expression.
Biochemical and Physiological Effects
AMPD has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of proinflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation. In addition, AMPD has been shown to inhibit the production of prostaglandins, which are involved in the regulation of pain. Finally, AMPD has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using AMPD in laboratory experiments is that it is a potent and selective inhibitor of 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride. This makes it ideal for studying the role of cAMP in a variety of biological processes. However, it should be noted that AMPD can have off-target effects, and therefore care should be taken when using it in experiments.

Future Directions

There are a number of potential future directions for research involving AMPD. For example, further studies could be conducted to better understand the mechanism of action of AMPD and to identify potential new therapeutic targets for the treatment of inflammation, pain, and cancer. In addition, further studies could be conducted to explore the potential of AMPD as a drug delivery system for other small molecules. Finally, further studies could be conducted to investigate the potential of AMPD as an adjuvant therapy for other drugs or treatments.

Synthesis Methods

The synthesis of AMPD is a multi-step process that begins with the reaction of 5-amino-2-pyridone with ethyl chloroformate to form an ethyl ester intermediate. This intermediate is then treated with sodium hydroxide to form the sodium salt of 5-amino-2-pyridone. The sodium salt is then reacted with 3-methyl-4,5-dihydro-1H-pyrazol-5-one to form the desired AMPD product. The AMPD product is then purified using preparative HPLC and finally recrystallized from aqueous ethanol.

Scientific Research Applications

AMPD has been used extensively in scientific research as an inhibitor of 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride, which is involved in the regulation of cAMP levels in the cell. It has been used in studies to investigate the role of cAMP in a variety of biological processes, including inflammation, pain, and cancer. In addition, AMPD has been used to study the function of 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride in the regulation of gene expression, cell proliferation, and apoptosis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one dihydrochloride involves the reaction of 2-amino-5-picoline with ethyl acetoacetate to form 1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one, which is then methylated to form 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one. The final step involves the reaction of this compound with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-amino-5-picoline", "ethyl acetoacetate", "methyl iodide", "sodium hydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2-amino-5-picoline with ethyl acetoacetate in the presence of sodium hydride to form 1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one.", "Step 2: Methylate 1-(5-aminopyridin-2-yl)-3-ethyl-4,5-dihydro-1H-pyrazol-5-one using methyl iodide to form 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one.", "Step 3: React 1-(5-aminopyridin-2-yl)-3-methyl-4,5-dihydro-1H-pyrazol-5-one with hydrochloric acid to form the dihydrochloride salt of the final compound." ] }

CAS RN

2649014-49-1

Molecular Formula

C9H12Cl2N4O

Molecular Weight

263.1

Purity

95

Origin of Product

United States

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